molecular formula C15H14N2OS2 B6513358 N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide CAS No. 886958-60-7

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide

Cat. No. B6513358
CAS RN: 886958-60-7
M. Wt: 302.4 g/mol
InChI Key: NJTPWRXAJUSTEO-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic compound and is a part of many synthetic and natural products . It’s a significant scaffold in the field of medicinal chemistry and has been associated with diverse biological activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like FTIR, 1H-NMR, 13C-NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary widely depending on the specific derivative. It’s important to handle these compounds with care and use appropriate personal protective equipment .

Future Directions

The future research directions in the field of benzothiazole derivatives are vast. They include the development of new synthetic methods, exploration of new biological activities, and the design of more potent and selective derivatives .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-8-9(2)19-14(16-10(3)18)13(8)15-17-11-6-4-5-7-12(11)20-15/h4-7H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTPWRXAJUSTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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